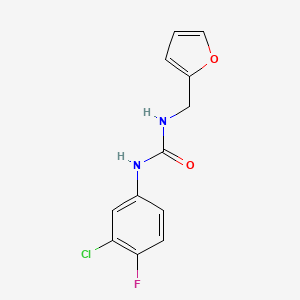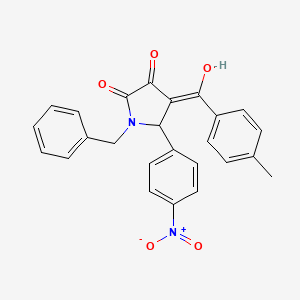![molecular formula C11H9F3N2O4 B5421296 Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate](/img/structure/B5421296.png)
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate is a chemical compound with the molecular formula C10H8F3NO3. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant stability and reactivity to the molecule. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetylated product. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or carbamates.
Applications De Recherche Scientifique
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate
- Methyl (tert-butoxycarbonyl)-L-tyrosinate
- Methyl N-(2,2,2-trifluoroacetyl)carbamate
Uniqueness
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate is unique due to its specific trifluoromethyl group, which imparts enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propriétés
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O4/c1-20-8(17)6-4-2-3-5-7(6)15-10(19)16-9(18)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLPRMBGZOTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5421223.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B5421230.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5421245.png)
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5421247.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5421255.png)
![METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5421257.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5421270.png)

![1-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5421291.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol](/img/structure/B5421307.png)
![N-{(3S)-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinyl}acetamide](/img/structure/B5421311.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-isopropylpyrimidine-4-carboxamide](/img/structure/B5421318.png)
![4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5421322.png)

